REACTION_CXSMILES
|
[O:1]=[CH:2][C:3]1[CH:11]=[CH:10][C:8]([OH:9])=[C:5]([O:6][CH3:7])[CH:4]=1.[CH3:12][N:13]([C:15](=[CH:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)[CH:16]=[O:17])[CH3:14].[CH:25]1[C:30]([CH:31]2[O:41][C:40]3[CH:39]=[C:38]([OH:42])[CH:37]=[C:36]([OH:43])[C:35]=3[C:33](=O)[CH:32]2[OH:44])=[CH:29][C:28]([OH:45])=[C:27]([OH:46])[CH:26]=1>Cl.CO>[O:1]=[CH:2][C:3]1[CH:11]=[CH:10][C:8]([OH:9])=[C:5]([O:6][CH3:7])[CH:4]=1.[CH3:12][N:13]([C:15](=[CH:18][C:19]1[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1)[CH:16]=[O:17])[CH3:14].[CH:25]1[C:30]([CH:31]2[O:41][C:40]3[CH:39]=[C:38]([OH:42])[CH:37]=[C:36]([OH:43])[C:35]=3[CH2:33][CH:32]2[OH:44])=[CH:29][C:28]([OH:45])=[C:27]([OH:46])[CH:26]=1
|
Name
|
dimethylaminocinnamaldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C(C=O)=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=C(C=C1C2C(C(=O)C=3C(=CC(=CC3O2)O)O)O)O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
Lyophilized extract for 100 mg of dry kernels
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in 0.5 mL of vanillin
|
Type
|
CUSTOM
|
Details
|
produces bright red color
|
Name
|
vanillin
|
Type
|
product
|
Smiles
|
O=CC1=CC(OC)=C(O)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 1% |
Name
|
DMACA
|
Type
|
product
|
Smiles
|
CN(C)C(C=O)=CC1=CC=CC=C1
|
Name
|
catechin
|
Type
|
product
|
Smiles
|
C1=CC(=C(C=C1C2C(CC=3C(=CC(=CC3O2)O)O)O)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O:1]=[CH:2][C:3]1[CH:11]=[CH:10][C:8]([OH:9])=[C:5]([O:6][CH3:7])[CH:4]=1.[CH3:12][N:13]([C:15](=[CH:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)[CH:16]=[O:17])[CH3:14].[CH:25]1[C:30]([CH:31]2[O:41][C:40]3[CH:39]=[C:38]([OH:42])[CH:37]=[C:36]([OH:43])[C:35]=3[C:33](=O)[CH:32]2[OH:44])=[CH:29][C:28]([OH:45])=[C:27]([OH:46])[CH:26]=1>Cl.CO>[O:1]=[CH:2][C:3]1[CH:11]=[CH:10][C:8]([OH:9])=[C:5]([O:6][CH3:7])[CH:4]=1.[CH3:12][N:13]([C:15](=[CH:18][C:19]1[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1)[CH:16]=[O:17])[CH3:14].[CH:25]1[C:30]([CH:31]2[O:41][C:40]3[CH:39]=[C:38]([OH:42])[CH:37]=[C:36]([OH:43])[C:35]=3[CH2:33][CH:32]2[OH:44])=[CH:29][C:28]([OH:45])=[C:27]([OH:46])[CH:26]=1
|
Name
|
dimethylaminocinnamaldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C(C=O)=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=C(C=C1C2C(C(=O)C=3C(=CC(=CC3O2)O)O)O)O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
Lyophilized extract for 100 mg of dry kernels
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in 0.5 mL of vanillin
|
Type
|
CUSTOM
|
Details
|
produces bright red color
|
Name
|
vanillin
|
Type
|
product
|
Smiles
|
O=CC1=CC(OC)=C(O)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 1% |
Name
|
DMACA
|
Type
|
product
|
Smiles
|
CN(C)C(C=O)=CC1=CC=CC=C1
|
Name
|
catechin
|
Type
|
product
|
Smiles
|
C1=CC(=C(C=C1C2C(CC=3C(=CC(=CC3O2)O)O)O)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |